molecular formula C14H21N3S B3956572 5-ethyl-2-(4-methylphenyl)-5-propyl-1,2,4-triazolidine-3-thione

5-ethyl-2-(4-methylphenyl)-5-propyl-1,2,4-triazolidine-3-thione

Cat. No.: B3956572
M. Wt: 263.40 g/mol
InChI Key: WCJINPSGUHTKBD-UHFFFAOYSA-N
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Description

5-ethyl-2-(4-methylphenyl)-5-propyl-1,2,4-triazolidine-3-thione is a heterocyclic compound that contains a triazolidine ring

Properties

IUPAC Name

5-ethyl-2-(4-methylphenyl)-5-propyl-1,2,4-triazolidine-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3S/c1-4-10-14(5-2)15-13(18)17(16-14)12-8-6-11(3)7-9-12/h6-9,16H,4-5,10H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJINPSGUHTKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(NC(=S)N(N1)C2=CC=C(C=C2)C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-ethyl-2-(4-methylphenyl)-5-propyl-1,2,4-triazolidine-3-thione typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a thiosemicarbazide derivative with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the reaction mixture is heated to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

5-ethyl-2-(4-methylphenyl)-5-propyl-1,2,4-triazolidine-3-thione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles such as amines or alcohols. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-ethyl-2-(4-methylphenyl)-5-propyl-1,2,4-triazolidine-3-thione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against various bacterial and fungal strains.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, with some studies suggesting it may inhibit the growth of certain cancer cell lines.

    Industry: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 5-ethyl-2-(4-methylphenyl)-5-propyl-1,2,4-triazolidine-3-thione involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific proteins. The exact pathways involved depend on the specific application and the target organism or cell type.

Comparison with Similar Compounds

Similar compounds to 5-ethyl-2-(4-methylphenyl)-5-propyl-1,2,4-triazolidine-3-thione include other triazolidine derivatives such as 5-ethyl-2-(4-chlorophenyl)-5-propyl-1,2,4-triazolidine-3-thione and 5-ethyl-2-(4-nitrophenyl)-5-propyl-1,2,4-triazolidine-3-thione These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-ethyl-2-(4-methylphenyl)-5-propyl-1,2,4-triazolidine-3-thione
Reactant of Route 2
5-ethyl-2-(4-methylphenyl)-5-propyl-1,2,4-triazolidine-3-thione

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